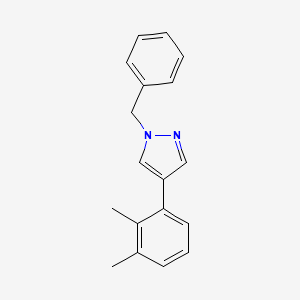![molecular formula C13H20NO6- B14119581 D-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14119581.png)
D-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BOC-D-GLU(OALL)-OH, also known as N-α-t.-Boc-D-glutamic acid α-benzyl ester, is a derivative of glutamic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-D-GLU(OALL)-OH typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with an allyl group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and reagents such as dicyclohexylcarbodiimide (DCC) for the coupling reactions .
Industrial Production Methods
Industrial production of BOC-D-GLU(OALL)-OH follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques like recrystallization or chromatography .
化学反应分析
Types of Reactions
BOC-D-GLU(OALL)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation.
Reducing agents: Like lithium aluminum hydride (LiAlH₄) for reduction.
Substituting agents: Such as palladium catalysts for allyl group substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .
科学研究应用
BOC-D-GLU(OALL)-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of various biochemical products.
作用机制
The mechanism of action of BOC-D-GLU(OALL)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted reactions. The allyl ester group can be selectively removed under mild conditions, allowing for further functionalization of the peptide .
相似化合物的比较
Similar Compounds
BOC-D-GLU-OBzl: Another derivative of D-glutamic acid with a benzyl ester group instead of an allyl group.
BOC-D-GLU-OtBu: A derivative with a tert-butyl ester group.
BOC-D-GLU-OH: The simplest derivative with only the Boc protection.
Uniqueness
BOC-D-GLU(OALL)-OH is unique due to its allyl ester group, which provides specific reactivity and selectivity in peptide synthesis. This makes it particularly useful in applications where selective deprotection and further functionalization are required .
属性
分子式 |
C13H20NO6- |
|---|---|
分子量 |
286.30 g/mol |
IUPAC 名称 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoate |
InChI |
InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/p-1/t9-/m1/s1 |
InChI 键 |
VNZYUMCXQWYCAW-SECBINFHSA-M |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC=C)C(=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


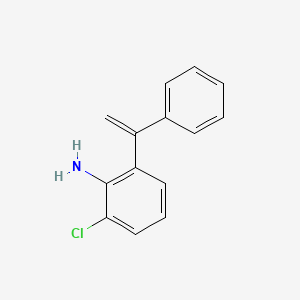
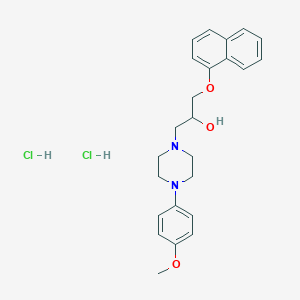

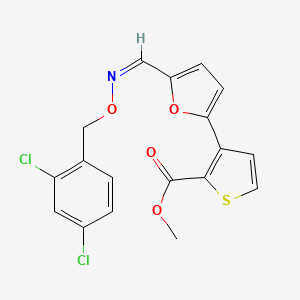
![tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate](/img/structure/B14119535.png)
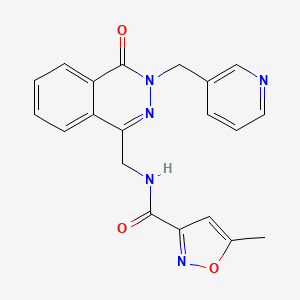
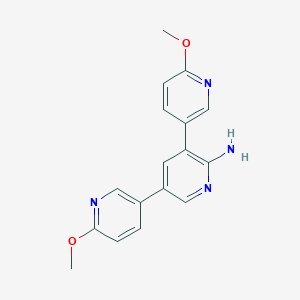
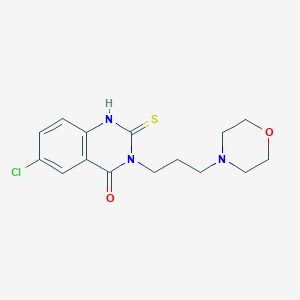
![3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid](/img/structure/B14119552.png)

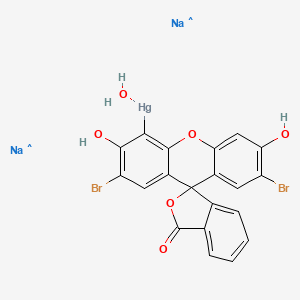
![3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane](/img/structure/B14119569.png)
![3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14119585.png)
